Redox Potential: Mono- vs. Di-Carboxylate Bipyridine Ligands
Ruthenium(II) complexes bearing the 4'-methyl-2,2'-bipyridine-4-carboxylic acid ligand (the free acid form of the target methyl ester) exhibit distinct oxidation potentials. The complex [Ru(bpy)₂(Mebpy-COOH)](PF₆)₂ displays a reversible Ru(II/III) oxidation at 917 mV vs. Fc⁰/⁺ [1]. In contrast, the analogous complex incorporating the di-carboxylate ligand 4,4'-dicarboxy-2,2'-bipyridine (H₂dcbpy) shows a more positive oxidation potential, as the additional electron-withdrawing carboxyl group further stabilizes the Ru(II) state [2].
| Evidence Dimension | Redox Potential (Ru(II/III) oxidation) |
|---|---|
| Target Compound Data | 917 mV vs. Fc⁰/⁺ (for complex with Mebpy-COOH ligand) |
| Comparator Or Baseline | H₂dcbpy complex (more positive potential, exact value varies by ancillary ligands) |
| Quantified Difference | Not explicitly quantified; qualitative trend of increased oxidation potential with additional carboxyl group |
| Conditions | Acetonitrile solution, vs. Fc⁰/⁺ reference |
Why This Matters
The lower oxidation potential of the mono-carboxylate complex translates to a stronger thermodynamic driving force for photoinduced electron transfer, a critical parameter in selecting ligands for photocatalytic and dye-sensitized solar cell applications.
- [1] Nickita, N., Belousoff, M. J., Bhatt, A. I., Bond, A. M., Deacon, G. B., Gasser, G., & Spiccia, L. (2007). Synthesis, structure, spectroscopic properties, and electrochemical oxidation of ruthenium(II) complexes incorporating monocarboxylate bipyridine ligands. Inorganic Chemistry, 46(21), 8638-8651. View Source
- [2] Su, C.-H., Chen, H.-Y., Tsai, K. Y.-D., & Chang, I.-J. (2007). Photophysical properties of ruthenium bipyridine (4-carboxylic acid-4'-methyl-2,2'-bipyridine) complexes and their acid-base chemistry. The Journal of Physical Chemistry B, 111(24), 6857-6860. View Source
